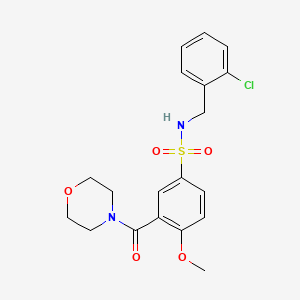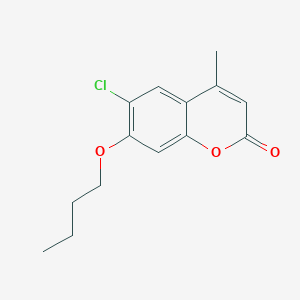
3-(2,4-dimethylphenoxy)-N,N-diethyl-1-propanamine
Overview
Description
3-(2,4-dimethylphenoxy)-N,N-diethyl-1-propanamine, also known as DMPEA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine and pharmacology. This compound belongs to the class of organic compounds known as amines, and it is commonly used as a reagent in chemical reactions.
Mechanism of Action
The exact mechanism of action of 3-(2,4-dimethylphenoxy)-N,N-diethyl-1-propanamine is not fully understood, but it is thought to work by interacting with certain receptors in the body. One study found that 3-(2,4-dimethylphenoxy)-N,N-diethyl-1-propanamine can bind to the serotonin transporter, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
3-(2,4-dimethylphenoxy)-N,N-diethyl-1-propanamine has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-anxiety properties. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
3-(2,4-dimethylphenoxy)-N,N-diethyl-1-propanamine has several advantages for use in lab experiments, including its low toxicity and high stability. However, it is important to note that 3-(2,4-dimethylphenoxy)-N,N-diethyl-1-propanamine can be difficult to synthesize and purify, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 3-(2,4-dimethylphenoxy)-N,N-diethyl-1-propanamine, including its potential applications in the treatment of cancer, inflammation, and anxiety. Further studies are needed to fully understand the mechanism of action of 3-(2,4-dimethylphenoxy)-N,N-diethyl-1-propanamine and its potential side effects. Additionally, research is needed to develop more efficient synthesis methods for 3-(2,4-dimethylphenoxy)-N,N-diethyl-1-propanamine and to explore its potential use in drug development.
Scientific Research Applications
3-(2,4-dimethylphenoxy)-N,N-diethyl-1-propanamine has been the subject of several scientific studies due to its potential applications in medicine and pharmacology. One study found that 3-(2,4-dimethylphenoxy)-N,N-diethyl-1-propanamine has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in the body. Another study found that 3-(2,4-dimethylphenoxy)-N,N-diethyl-1-propanamine can inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-(2,4-dimethylphenoxy)-N,N-diethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-16(6-2)10-7-11-17-15-9-8-13(3)12-14(15)4/h8-9,12H,5-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFAGHDUXYBKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenoxy)-N,N-diethylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4776702.png)

![N-(1-{[2-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B4776717.png)

![2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4776736.png)


![3-[2-(3,4-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4776749.png)
![ethyl 1-ethyl-6-({[5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4776755.png)


![4-allyl-3-[(3-chlorobenzyl)thio]-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole](/img/structure/B4776772.png)
![tert-butyl 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B4776780.png)
